Cas no 1486-01-7 (1,1’-Diphenyl-D10)

1,1’-Diphenyl-D10 structure
1,1’-Diphenyl-D10 structure
Product Name:1,1’-Diphenyl-D10
CAS No:1486-01-7
MF:C12H10
MW:164.269420146942
MDL:MFCD00074892
CID:182811
PubChem ID:137030
Update Time:2025-04-19

1,1’-Diphenyl-D10 Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl-2,2',3,3',4,4',5,5',6,6'-d10
    • 1,1’-Diphenyl-D10
    • 1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)benzene
    • Biphenyl-d10
    • 1,1'-biphenyl-d10
    • Biphenyl-2,2',3,3',4,4',5,5',6,6'-d10
    • Biphenyl-d101000µg
    • biphenyl-d9
    • d10-biphenyl
    • decadeuterio-biphenyl
    • Diphenyl-d10
    • DIPHENYL (D10)
    • 1,1’-biphenyl-d10
    • 1,1'-Diphenyl D10
    • BIPHENYL-D10 (D, 98%)
    • BIPHENYL-D10, 99 ATOM % D
    • Biphenyl D10
    • Biphenyl D10 10 microg/mL in Acetone
    • 1,1'-Biphenyl-2,2',3,3',4,4',5,5',6,6'-d10; Biphenyl-d10 (6CI,7CI,8CI); 1,1'-Biphenyl-d10; Perdeuteriobiphenyl; Perdeuterobiphenyl; Biphenyl D10
    • (?H??)-1,1'-biphenyl
    • DTXSID70933437
    • 1,1'-Diphenyl-D10
    • MFCD00074892
    • BIPHENYL-D10-D
    • 1486-01-7
    • J-008492
    • (~2~H_10_)-1,1'-Biphenyl
    • AKOS004901791
    • D97997
    • Biphenyl-d??
    • MDL: MFCD00074892
    • Inchi: 1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
    • InChI Key: ZUOUZKKEUPVFJK-LHNTUAQVSA-N
    • SMILES: C1(C([2H])=C([2H])C([2H])=C([2H])C=1[2H])C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]

Computed Properties

  • Exact Mass: 164.14100
  • Monoisotopic Mass: 164.141
  • Isotope Atom Count: 10
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.061
  • Melting Point: 70-72 °C(lit.)
  • Boiling Point: 258 °C at 760 mmHg
  • Flash Point: 110 °C
  • Refractive Index: 1.571
  • Stability/Shelf Life: Stable. Combustible.
  • PSA: 0.00000
  • LogP: 3.35360
  • Solubility: Not determined

1,1’-Diphenyl-D10 Security Information

  • Hazardous Material transportation number:UN 3077 9
  • WGK Germany:2
  • Hazard Category Code: 36/37/38-50/53
  • Safety Instruction: S23
  • Hazardous Material Identification: Xi N
  • Risk Phrases:R36/37/38

1,1’-Diphenyl-D10 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
329894-1G
1,1’-Diphenyl-D10
1486-01-7
1g
¥947.82 2023-12-08
TRC
D486982-50mg
1,1’-Diphenyl-D10
1486-01-7
50mg
$ 196.00 2023-09-07
TRC
D486982-500mg
1,1’-Diphenyl-D10
1486-01-7
500mg
$ 1539.00 2023-09-07
abcr
AB357501-1 g
Biphenyl-d10, 99 atom%D; .
1486-01-7
1 g
€94.80 2023-07-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D874664-100mg
Diphenyl-d10
1486-01-7 99 atom % D
100mg
¥346.00 2022-01-12
abcr
AB357501-1g
Biphenyl-d10, 99 atom%D; .
1486-01-7
1g
€100.20 2025-02-18
A2B Chem LLC
AE98585-1g
BIPHENYL-D10
1486-01-7 98%
1g
$129.00 2024-04-20
A2B Chem LLC
AE98585-5g
BIPHENYL-D10
1486-01-7 98%
5g
$250.00 2024-04-20
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen